molecular formula C11H12N2S2 B2889412 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol CAS No. 17374-22-0

5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol

Cat. No. B2889412
CAS RN: 17374-22-0
M. Wt: 236.35
InChI Key: VDDABKUUDWBHFW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol is a chemical compound with the empirical formula C11H12N2S2. It has a molecular weight of 236.36 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is CC1=C(SC(S)=NN1C2=CC=CC=C2)C . The InChI string is 1S/C11H12N2S2/c1-8-9(2)15-11(14)12-13(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,14) .


Physical And Chemical Properties Analysis

The compound is solid in form . The empirical formula is C11H12N2S2 and the molecular weight is 236.36 .

Scientific Research Applications

  • Antibacterial Activity
    • Field : Medicinal Chemistry
    • Application : 1,3,4-Thiadiazole derivatives, including 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol, have been studied for their antibacterial activity .
    • Method : The antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
    • Results : The compounds showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
  • Antioxidant Properties

    • Field : Food Chemistry
    • Application : Compounds similar to 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have been found to have antioxidant properties .
    • Method : The antioxidant abilities of the DDMP derivatives were evaluated by scavenging various radicals .
    • Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
  • Antiviral and Antitumoral Activity

    • Field : Medicinal Chemistry
    • Application : Certain derivatives of 1,3,4-thiadiazine, such as (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, have shown promising in vitro anticoronavirus and antitumoral activity .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and it has hazard statement H302 . It belongs to storage class code 11 - Combustible Solids .

properties

IUPAC Name

5,6-dimethyl-4-phenyl-3H-1,3,4-thiadiazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-8-9(2)15-11(14)12-13(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDABKUUDWBHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)NN1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol

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